molecular formula C19H18N2O B3001494 N-phenyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide CAS No. 946332-71-4

N-phenyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide

Cat. No.: B3001494
CAS No.: 946332-71-4
M. Wt: 290.366
InChI Key: ADRRUHRZGRTBMI-UHFFFAOYSA-N
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Description

N-phenyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (CAS: 946332-71-4) is a tetrahydrocarbazole derivative characterized by a partially saturated carbazole core substituted with a phenyl group at the N-position and a carboxamide moiety at the 8-position. The compound’s structure combines rigidity from the carbazole system with functional groups that enable targeted interactions, making it a template for drug discovery .

Properties

IUPAC Name

N-phenyl-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c22-19(20-13-7-2-1-3-8-13)16-11-6-10-15-14-9-4-5-12-17(14)21-18(15)16/h1-3,6-8,10-11,21H,4-5,9,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRRUHRZGRTBMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C(=CC=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide typically involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-phenyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens (chlorine, bromine) and nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-1,4-dione derivatives, while substitution reactions can produce various halogenated or nitrated carbazole derivatives.

Scientific Research Applications

Pharmacological Applications

CRTH2 Receptor Antagonism

One of the primary applications of N-phenyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide is its role as a CRTH2 receptor antagonist . This receptor is associated with various allergic and inflammatory conditions. Research indicates that compounds of this class can be effective in treating:

  • Chronic Allergic Disorders : Such as allergic asthma, rhinitis, and atopic dermatitis.
  • Inflammatory Diseases : Including chronic obstructive pulmonary disease (COPD), rheumatoid arthritis, and inflammatory bowel disease.
  • Other Conditions : The compound may also be useful in managing conditions like urticaria, eczema, and anaphylactic shock .

Biological Activities

N-phenyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide exhibits a range of biological activities:

Antimicrobial Properties

Studies have demonstrated that derivatives of carbazole compounds possess significant antimicrobial activity against various bacterial strains. For instance:

  • Compounds synthesized from N-substituted carbazoles showed effectiveness against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, with inhibition zones ranging from 11.1 to 24.0 mm at specific concentrations .

Neuroprotective Effects

Research has indicated that certain carbazole derivatives can protect neuronal cells from damage induced by neurotoxins. For example:

  • A specific derivative demonstrated neuroprotective abilities at low concentrations (as low as 3 µM), likely due to its antioxidative properties .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of N-phenyl-2,3,4,9-tetrahydro-1H-carbazole derivatives has been crucial in optimizing their pharmacological properties. Key findings include:

  • Modifications at the N-position significantly influence biological activity; bulky substituents enhance neuroprotective effects.
  • The presence of specific substituents can improve the potency against targets such as Bruton's tyrosine kinase (BTK), which is relevant in treating certain cancers .

Case Studies

Several studies highlight the therapeutic potential of N-substituted carbazoles:

StudyFindings
Kaissy et al.Introduced N-acetylenic aminocarbazole derivatives with notable antibacterial activity against E. coli (zone of inhibition: 25 mm) at high concentrations .
Giraud et al.Synthesized N-substituted carbazoles showing neuroprotective effects on HT22 neuronal cells against glutamate-induced injury .
Recent DevelopmentsReviewed multiple derivatives exhibiting antimicrobial and anticancer activities across various human cancer cell lines with IC50 values in the nanomolar range .

Mechanism of Action

The mechanism of action of N-phenyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain to exert neuroprotective effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns on the Carbazole Core

BMS-986142
  • Structure : 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide
  • Key Features :
    • Fluorine substitutions at positions 6 and 8 enhance metabolic stability and binding affinity.
    • A 2-hydroxypropan-2-yl group introduces chirality, critical for reversible inhibition of Bruton’s tyrosine kinase (BTK) .
    • Demonstrated potent BTK inhibition (IC₅₀ = 0.5 nM) and efficacy in rheumatoid arthritis models .
  • Distinctive Trait : Conformational constraint from two locked atropisomers optimizes target engagement .
6-Chloro and 6-Fluoro Derivatives
  • Examples :
    • N-{3-[(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide
    • N-{3-[(6-fluoro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide
  • Activity : Halogenation at the 6-position improves lipophilicity and potency in preliminary assays, though specific targets remain undisclosed .
5-Bromo-6-Fluoro Analog
  • Structure : (2R)-5-bromo-6-fluoro-2-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (CAS: 1643156-22-2)
  • Properties: Molecular weight: 369.23 g/mol; Density: 1.570 g/cm³.

Functional Group Variations

Carboxylic Acid vs. Carboxamide
  • 9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic Acid :
    • Replacing the carboxamide with a carboxylic acid reduces basicity, altering solubility and protein-binding interactions.
    • This derivative’s lower molecular weight (305.37 g/mol) suggests improved membrane permeability but reduced target specificity .
Nitro and Methoxy Derivatives
  • Example : 1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole
    • Nitro groups increase electrophilicity, while methoxy groups enhance π-π stacking.
    • Such modifications are common in anticancer and antimicrobial agents but may introduce toxicity risks .

Biological Activity

N-phenyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

N-phenyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide features a unique structure characterized by a phenyl group attached to a tetrahydrocarbazole backbone, along with a carboxamide functional group. This combination enhances its chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC18H17N
Molecular Weight265.34 g/mol
IUPAC NameN-phenyl-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide
CAS Number946332-71-4

Biological Activity Overview

Research indicates that N-phenyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide exhibits several biological activities:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including those from lung and colon cancers. For example, IC50 values in the micromolar range indicate effective dose-response relationships in tumor models .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may exert neuroprotective effects by modulating pathways involved in neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for conditions like Alzheimer's disease .
  • Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit specific inflammatory pathways, making it a candidate for treating chronic inflammatory diseases .

The biological activity of N-phenyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in tumor progression and inflammation. For instance, it has been noted to modulate kinase activity critical in cancer cell signaling pathways .
  • Receptor Interaction : There is evidence suggesting that this compound interacts with various receptors implicated in cellular signaling processes. Its structural features allow it to bind effectively to these targets, influencing downstream biological responses .

Case Studies and Research Findings

Recent studies have further elucidated the biological activities of N-phenyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide:

  • Antitumor Studies : A study evaluated the compound's efficacy against human tumor cell lines (e.g., A549 and HT29) and reported IC50 values ranging from 10 to 20 µM. These results indicate moderate to high cytotoxicity compared to standard chemotherapeutic agents .
  • Neuroprotection in Animal Models : In vivo studies using rodent models of neurodegeneration showed that administration of the compound led to reduced markers of oxidative stress and inflammation in brain tissues .
  • Synergistic Effects : Research has indicated that when combined with other therapeutic agents, N-phenyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide enhances the overall efficacy of treatment regimens for both cancer and inflammatory diseases .

Q & A

Q. Table 1. Key Synthetic Steps and Characterization Data

StepReaction TypeReagents/ConditionsYieldCharacterization Methods
1CyclizationFriedel-Crafts acylation, 80°C, 12h65%1^1H NMR, IR
2GlycosylationDonor 4, TMSOTf, CH2_2Cl2_2, -40°C69%HRMS, 13^13C NMR
3Atropisomer resolutionChiral HPLC, hexane/isopropanol>99% eeCD spectroscopy, X-ray

Q. Table 2. BTK Inhibition Profile of BMS-986142 (Derivative)

Assay TypeIC50_{50} (nM)Selectivity Ratio (vs. Tec)Reference
Enzymatic0.5>1000
Cellular3.2450
In vivo (rat)85% target inhibition at 10 mg/kg

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